胞苷,N-苯甲酰-2'-脱氧-5-碘-(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

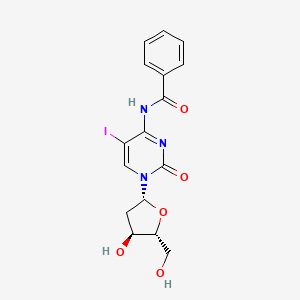

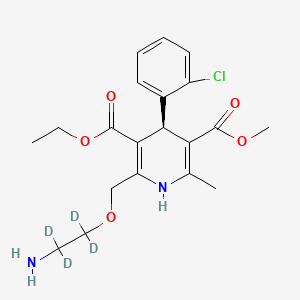

“Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI)” is a chemical compound with the molecular formula C16H16IN3O5 and a molecular weight of 457.218. It is a derivative of cytidine, which is a nucleoside molecule that is an essential component of RNA .

Synthesis Analysis

The synthesis of cytidine derivatives, including “Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI)”, often involves a palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine . This process is used to prepare both the suitably-protected 3’-O-cyanoethylphosphoramidite reagents (CEP; gram scale) and the 5’-O-triphosphate reagents (TPP; milligram-scale) .Molecular Structure Analysis

The molecular structure of “Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI)” includes a benzoylamino group attached to the 1 position of a 2-deoxy-β-D-glycero-pentofuranosyl pyrimidin-2 (1H)-one . The molecule has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis

“Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI)” has a density of 1.5±0.1 g/cm3, a molar refractivity of 83.5±0.5 cm3, and a molar volume of 220.5±7.0 cm3 . Its polar surface area is 111 Å2, and its polarizability is 33.1±0.5 10-24 cm3 .科学研究应用

Enzymatic Research Substrates

Cytidine derivatives are often used as substrates in enzymatic research to study the activity and specificity of various enzymes, including kinases and deaminases. For instance, cytidine deaminases (CDAs) catalyze the hydrolytic deamination of cytidine and its derivatives to uridine and corresponding amides or amines . This process is crucial for understanding the cellular turnover of cytidine derivatives and the pharmacokinetics of pyrimidine-based prodrugs.

Anticancer and Antiviral Agents

Modified nucleosides like Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI), have potential applications as anticancer and antiviral drugs. Their structural modifications can interfere with DNA and RNA synthesis in pathogens or cancer cells, leading to the inhibition of cell proliferation .

Biocatalysis

In the field of biocatalysis, modified nucleosides are used to explore the efficiency and selectivity of enzymatic reactions. Enzymes such as deoxynucleoside kinases and deoxycytidine kinases can be employed for the phosphorylation of various nucleosides, which is a greener alternative to chemical phosphorylation .

Nucleic Acid Research Probes

Fluorescently or radiolabeled nucleotide analogs serve as probes in nucleic acid research. They help in tracking and visualizing biological processes such as DNA replication and RNA transcription .

Chemical Synthesis of Nucleotides

The compound can be used in the chemical synthesis of nucleotides, including triphosphates, which are essential for various biochemical processes. These synthesized nucleotides can then be used for large-scale preparations and studies .

Regulatory Roles in RNA and DNA

Noncanonical nucleosides, including modified cytidine derivatives, play significant roles in the regulation and structure formation of RNA and DNA molecules. They can alter the stability, turnover dynamics, transport, and localization of nucleic acids .

安全和危害

属性

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16IN3O5/c17-10-7-20(13-6-11(22)12(8-21)25-13)16(24)19-14(10)18-15(23)9-4-2-1-3-5-9/h1-5,7,11-13,21-22H,6,8H2,(H,18,19,23,24)/t11-,12+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHRRVGTTLNUQZ-YNEHKIRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16IN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91827922 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)